Cas no 1653-35-6 (8-Pentadecanol)
8-Pentadecanol Chemical and Physical Properties
Names and Identifiers
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- 8-Pentadecanol
- pentadecan-8-ol
- Dicapryl-carbinol
- Diheptylcarbinol
- EINECS 216-726-8
- pentadecane-8-ol
- AS-76044
- 1-Heptyloctyl alcohol
- C15H32O
- NSC158535
- D92914
- NS00047544
- 1653-35-6
- 8-hydroxypentadecane
- CHEBI:197385
- MFCD00021957
- NSC-158535
- DTXSID60167880
- SCHEMBL2507518
- NSC 158535
- CS-0362570
- AKOS014482552
-
- MDL: MFCD00021957
- Inchi: 1S/C15H32O/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3
- InChI Key: AXCJQGZCVXCVAG-UHFFFAOYSA-N
- SMILES: OC(CCCCCCC)CCCCCCC
Computed Properties
- Exact Mass: 228.24500
- Monoisotopic Mass: 228.245315640g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 12
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.4
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 0.8221 (estimate)
- Boiling Point: 300.24°C (estimate)
- Refractive Index: 1.4249 (estimate)
- PSA: 20.23000
- LogP: 5.06830
8-Pentadecanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D963288-100mg |
8-Pentadecanol |
1653-35-6 | 97% | 100mg |
$215 | 2023-05-18 | |
| eNovation Chemicals LLC | D963288-250mg |
8-Pentadecanol |
1653-35-6 | 97% | 250mg |
$60 | 2024-06-07 | |
| eNovation Chemicals LLC | D963288-1g |
8-Pentadecanol |
1653-35-6 | 97% | 1g |
$65 | 2024-06-07 | |
| Oakwood | 181201-100mg |
Pentadecan-8-ol |
1653-35-6 | 95% | 100mg |
$44.00 | 2024-07-19 | |
| Oakwood | 181201-250mg |
Pentadecan-8-ol |
1653-35-6 | 95% | 250mg |
$66.00 | 2024-07-19 | |
| Oakwood | 181201-1g |
Pentadecan-8-ol |
1653-35-6 | 95% | 1g |
$132.00 | 2024-07-19 | |
| eNovation Chemicals LLC | D963288-10g |
8-Pentadecanol |
1653-35-6 | 97% | 10g |
$135 | 2024-06-07 | |
| eNovation Chemicals LLC | D963288-25g |
8-Pentadecanol |
1653-35-6 | 97% | 25g |
$190 | 2024-06-07 | |
| eNovation Chemicals LLC | D963288-50g |
8-Pentadecanol |
1653-35-6 | 97% | 50g |
$310 | 2024-06-07 | |
| Aaron | AR001WRH-250mg |
8-Pentadecanol |
1653-35-6 | 97% | 250mg |
$9.00 | 2025-01-21 |
8-Pentadecanol Related Literature
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1. Dielectric absorption and imperfections in symmetrical secondary alcoholsH. K. Welsh Trans. Faraday Soc. 1967 63 1337
Additional information on 8-Pentadecanol
8-Pentadecanol (CAS No. 1653-35-6): An Overview of Its Properties, Applications, and Recent Research
8-Pentadecanol (CAS No. 1653-35-6) is a long-chain fatty alcohol with a molecular formula of C15H32O. This compound is characterized by its linear structure and the presence of a hydroxyl group at the 8th carbon position. 8-Pentadecanol is a versatile molecule that finds applications in various industries, including pharmaceuticals, cosmetics, and materials science. This article provides a comprehensive overview of 8-Pentadecanol, including its chemical properties, synthesis methods, biological activities, and recent research developments.
Chemical Properties: 8-Pentadecanol is a white crystalline solid at room temperature with a melting point of approximately 40-42°C and a boiling point of around 300°C. It is insoluble in water but highly soluble in organic solvents such as ethanol, acetone, and chloroform. The compound's hydroxyl group makes it reactive and capable of participating in various chemical reactions, such as esterification, etherification, and oxidation. The long hydrocarbon chain contributes to its lipophilic nature, making it suitable for applications where hydrophobic properties are desired.
Synthesis Methods: 8-Pentadecanol can be synthesized through several routes. One common method involves the reduction of the corresponding carboxylic acid or ester using a reducing agent such as lithium aluminum hydride (LiAlH4). Another approach is the selective hydrogenation of unsaturated alcohols or alkenes using palladium catalysts. Recent advancements in green chemistry have led to the development of more sustainable synthesis methods, such as the use of biocatalysts and environmentally friendly solvents. These methods not only reduce the environmental impact but also improve the yield and purity of 8-Pentadecanol.
Biological Activities: 8-Pentadecanol has been studied for its potential biological activities. Research has shown that it exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 8-Pentadecanol has been found to have antimicrobial activity against various bacteria and fungi, making it a promising candidate for use in topical formulations for skin care and wound healing. Its ability to modulate lipid metabolism has also been explored in the context of metabolic disorders.
Pharmaceutical Applications: In the pharmaceutical industry, 8-Pentadecanol is used as an excipient in drug formulations due to its excellent solubilizing and emulsifying properties. It can enhance the bioavailability of poorly soluble drugs by forming micelles or liposomes. Recent studies have investigated the use of 8-Pentadecanol in drug delivery systems for targeted therapy. For example, it has been incorporated into nanoparticles to improve the delivery of anticancer drugs to tumor sites while minimizing systemic toxicity.
Cosmetic Applications: 8-Pentadecanol is widely used in cosmetic formulations due to its emollient properties and ability to improve skin hydration. It can be found in moisturizers, creams, and lotions where it helps to soften and smooth the skin. The compound's lipophilic nature allows it to penetrate the stratum corneum effectively, providing long-lasting moisturization. Recent research has also explored its potential as an active ingredient in anti-aging products due to its ability to reduce transepidermal water loss (TEWL) and improve skin barrier function.
Materials Science Applications: In materials science, 8-Pentadecanol is used as a surfactant and emulsifier in the production of polymers and coatings. Its amphiphilic nature makes it effective in stabilizing emulsions and improving the dispersion of particles in polymer matrices. This property is particularly useful in the development of advanced materials with enhanced mechanical properties and durability.
Recent Research Developments: Recent studies have shed light on new applications and mechanisms of action for 8-Pentadecanol. For instance, a study published in the Journal of Medicinal Chemistry reported that 8-Pentadecanol can modulate cellular signaling pathways involved in inflammation and oxidative stress. Another study in Biomaterials demonstrated that 8-Pentadecanol-based nanoparticles can enhance drug delivery efficiency by overcoming biological barriers such as cell membranes and extracellular matrices.
In conclusion, 8-Pentadecanol (CAS No. 1653-35-6) is a multifunctional compound with a wide range of applications across various industries. Its unique chemical properties make it an attractive candidate for further research and development. As new synthesis methods and applications continue to emerge, 8-Pentadecanol is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.